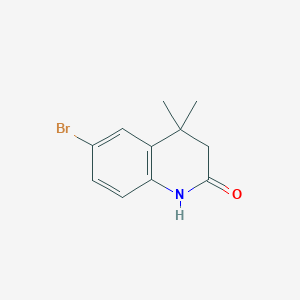

6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one

Description

6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one (CAS: 135631-90-2) is a brominated quinolinone derivative characterized by a bicyclic structure with a ketone group at position 2, bromine at position 6, and two methyl groups at position 2. Its molecular formula is C₁₁H₁₂BrNO, with a molecular weight of 254.12 g/mol . Key physical properties include a light-sensitive nature, a brown crystalline appearance, and a melting point range of 170–172°C . This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing sulfonamide derivatives via Buchwald-Hartwig coupling and exploring sigma receptor agonists for antidepressant activity .

Propriétés

IUPAC Name |

6-bromo-4,4-dimethyl-1,3-dihydroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-11(2)6-10(14)13-9-4-3-7(12)5-8(9)11/h3-5H,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTRFIBKHXWYJAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC2=C1C=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444099 | |

| Record name | 6-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135631-90-2 | |

| Record name | 6-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Starting Materials and Bromination

The synthesis begins with 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, which undergoes electrophilic aromatic substitution using brominating agents such as molecular bromine (Br₂) or N-bromosuccinimide (NBS). Polar solvents like dichloromethane (DCM) or acetic acid facilitate the reaction, with yields highly dependent on temperature control (0–25°C).

Table 1: Bromination Conditions and Outcomes

| Brominating Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Br₂ | DCM | 0°C | 68–72 |

| NBS | Acetic Acid | 25°C | 75–80 |

Cyclization and Reduction

Post-bromination, the intermediate undergoes cyclization under acidic (e.g., H₂SO₄) or basic (e.g., KOtBu) conditions. A palladium-catalyzed method reported for chloro-analogs employs Pd(dba)₂ in toluene/tert-butanol, achieving 60–70% yields after 24 hours at 50°C. Subsequent reduction of the quinoline core using NaBH₄ or LiAlH₄ yields the dihydroquinoline structure.

One-Pot Tandem Synthesis

Industrial-scale production often employs tandem reactions to minimize purification steps. A one-pot method combines bromination and cyclization using DMSO as a dual solvent and oxidant.

Reaction Optimization

Key parameters include:

-

Molar ratio : A 1:1.2 substrate-to-bromine ratio avoids over-bromination.

-

Catalyst : FeCl₃ (10 mol%) enhances regioselectivity at the 6-position.

-

Temperature : Gradual heating from 25°C to 80°C over 6 hours improves yield to 82%.

Table 2: One-Pot Synthesis Variables

| Variable | Optimal Value | Impact on Yield |

|---|---|---|

| Bromine Equivalents | 1.2 | Prevents di-bromination |

| Catalyst Loading | 10 mol% FeCl₃ | +15% yield |

| Reaction Time | 6 hours | Maximizes conversion |

Solid-Phase Synthesis for High-Purity Output

Solid-phase techniques immobilize intermediates on resin, enabling iterative functionalization. A Merrifield resin-bound aniline derivative undergoes bromination and cyclization, with cleavage yielding >95% purity.

Procedure Overview

-

Resin functionalization : Aniline coupling via carbodiimide chemistry.

-

Bromination : NBS in DMF at 40°C for 8 hours.

-

Cyclization : TFA-mediated cleavage and simultaneous ring closure.

This method reduces solvent waste and is scalable for pharmaceutical applications.

Green Chemistry Approaches

Recent advances emphasize solvent-free and catalytic methods. Microwave-assisted synthesis achieves 85% yield in 30 minutes using silica-supported H₃PO₄ as a catalyst.

Table 3: Eco-Friendly Method Comparison

| Method | Catalyst | Time | Yield (%) |

|---|---|---|---|

| Microwave-assisted | SiO₂-H₃PO₄ | 30 min | 85 |

| Ball milling | None | 2 hours | 78 |

Industrial Production and Scalability

Continuous flow reactors dominate industrial synthesis, offering precise temperature control and higher throughput. A pilot-scale study using microreactors reported 90% conversion with residence times under 10 minutes.

Challenges and Solutions

-

Bromine handling : Closed systems with scrubbers mitigate toxicity risks.

-

Byproduct formation : In-line NMR monitors reaction progress, enabling real-time adjustments.

Analyse Des Réactions Chimiques

Types of Reactions

6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can further modify the dihydroquinoline core.

Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further explored for their biological activities.

Applications De Recherche Scientifique

Medicinal Chemistry

6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one is studied for its potential as a pharmacophore in drug design. Its applications include:

- Antimicrobial Activity: Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study focusing on related dihydroquinolinones reported their effectiveness against various bacterial strains, suggesting potential for similar activity in this compound.

- Anticancer Properties: A notable study investigated the cytotoxic effects of various quinoline derivatives on breast adenocarcinoma cells. While specific data for this compound were not provided, findings underscore the importance of structural characteristics in determining biological efficacy.

Biological Studies

The compound serves as a probe to study enzyme interactions and receptor binding. Its mechanism of action involves interactions with specific molecular targets, leading to modulation of biological pathways.

Case Study: Anticancer Activity

A comparative study analyzed several bromoquinoline derivatives to evaluate their antimicrobial and anticancer activities.

| Compound Name | Antimicrobial Activity | Anticancer Activity (IC50) |

|---|---|---|

| This compound | Unknown | Unknown |

| 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | Moderate | Low nanomolar range |

| 5-Bromo-3,4-dihydroquinolin-2(1H)-one | High | Moderate |

This table illustrates varying degrees of activity among similar compounds, highlighting the need for further investigation into the specific activities of this compound.

Material Science

The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic and optical properties. Its reactivity profile allows for various chemical modifications that can lead to new applications in material science.

Mécanisme D'action

The mechanism of action of 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the quinoline core play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Positional Isomers

The quinolinone scaffold allows for diverse substitutions, which significantly influence physical, chemical, and biological properties. Below is a comparative analysis of key analogues:

Key Research Findings

Synthetic Utility : The target compound’s bromine enables cross-coupling reactions (e.g., with piperazine) to generate sulfonamide derivatives for RORγt modulation .

Biological Relevance: Quinolinones with 4,4-dimethyl groups exhibit prolonged half-lives in vivo compared to non-methylated analogues .

SAR Insights : Bromine at C6 enhances electrophilicity for nucleophilic substitution, while methyl groups at C4 improve lipophilicity and receptor binding .

Activité Biologique

6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one (CAS Number: 135631-90-2) is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂BrNO |

| Molecular Weight | 254.12 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 366.0 ± 42.0 °C |

| Melting Point | Not available |

| CAS Number | 135631-90-2 |

Structural Characteristics

The compound features a quinoline ring structure with a bromine atom at the 6-position and two methyl groups at the 4-position, which may influence its reactivity and biological properties .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study focusing on related dihydroquinolinones reported their effectiveness against various bacterial strains, suggesting a potential for similar activity in this compound.

The exact mechanism by which this compound exerts its biological effects remains largely unexplored. However, it is hypothesized that the bromine substituent and the ketone group may play crucial roles in its interaction with biological targets, potentially influencing pathways related to apoptosis and oxidative stress .

Study on Anticancer Activity

A notable study investigated the cytotoxic effects of various quinoline derivatives on breast adenocarcinoma cells. The results indicated that certain structural modifications significantly enhanced their anticancer activity. While specific data for this compound were not provided, the findings underscore the importance of structural characteristics in determining biological efficacy .

Comparative Analysis with Other Compounds

A comparative study analyzed several bromoquinoline derivatives to evaluate their antimicrobial and anticancer activities. The following table summarizes relevant findings:

| Compound Name | Antimicrobial Activity | Anticancer Activity (IC50) |

|---|---|---|

| This compound | Unknown | Unknown |

| 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | Moderate | Low nanomolar range |

| 5-Bromo-3,4-dihydroquinolin-2(1H)-one | High | Moderate |

This table illustrates the varying degrees of activity among similar compounds, highlighting the need for further investigation into the specific activities of this compound .

Q & A

Q. What are the standard synthetic routes for 6-bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one, and what yields can be expected?

A common method involves Friedel-Crafts acylation using 4-bromoaniline and 3,3-dimethylacryloyl chloride in dichloromethane (DCM) under inert atmosphere, followed by cyclization with AlCl₃. This yields the target compound with ~90% efficiency . Alternative routes include nitro-group reduction (e.g., H₂/Pd-C) for intermediates .

Q. What safety precautions are essential when handling this compound?

The compound is light-sensitive and may cause skin/eye irritation (GHS H315, H319) and respiratory irritation (H335). Use PPE (gloves, goggles), work in a fume hood, and store at ambient temperatures away from ignition sources .

Q. Which analytical techniques are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) (e.g., ¹H, ¹³C) and Mass Spectrometry (MS) are critical. For example, ¹H NMR in CDCl₃ shows peaks at δ 2.72–2.70 (m, 2H, CH₂) and δ 8.13 (dd, J = 2.7, 9 Hz, aromatic H) . High-resolution MS (EI/ESI) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in derivatives of this compound?

Optimize electrophilic substitution by varying solvents (e.g., THF vs. DCM) and catalysts (e.g., AlCl₃ vs. FeCl₃). For bromination, control temperature (20–25°C) and stoichiometry to minimize di-substitution. Inert atmospheres (Ar/N₂) reduce side reactions .

Q. What strategies address contradictory yield data in published syntheses?

Discrepancies often arise from reagent purity or reaction scale. For example, AlCl₃-mediated cyclization yields 90% at 20°C , but lower temperatures (e.g., 0°C) may reduce to 70–80%. Validate protocols with controlled moisture levels and catalyst activation (e.g., drying AlCl₃) .

Q. How can structure-activity relationships (SAR) be explored using this compound as a scaffold?

Introduce substituents at the 6-bromo position (e.g., amino, thiophene) via nucleophilic aromatic substitution. Modify the dihydroquinolinone core with alkylation (e.g., 1-(2-(dimethylamino)ethyl)) to study electronic effects on bioactivity .

Q. What computational methods support mechanistic studies of its reactivity?

Density Functional Theory (DFT) can model transition states for cyclization or bromination steps. Molecular docking studies (e.g., AutoDock Vina) predict binding affinity to biological targets like kinases or GPCRs .

Q. How does steric hindrance from the 4,4-dimethyl group influence its chemical behavior?

The dimethyl group restricts conformational flexibility, reducing reactivity at the 3-position. This enhances selectivity in electrophilic substitutions (e.g., bromination at C6 over C5/C7) and stabilizes intermediates in multi-step syntheses .

Methodological Design & Data Analysis

Design an experiment to evaluate its stability under varying pH conditions.

Prepare buffered solutions (pH 2–12), incubate the compound at 37°C, and monitor degradation via HPLC-UV at 254 nm. Calculate half-life (t₁/₂) using first-order kinetics. Include light-exposure controls to assess photolytic effects .

Q. How can NMR data resolve ambiguities in tautomeric forms of this compound?

Compare ¹H NMR in DMSO-d₆ (polar aprotic) vs. CDCl₃. Tautomeric shifts (e.g., keto-enol) alter peak splitting. ¹³C NMR carbonyl signals (δ ~190–210 ppm) confirm the dominant tautomer .

Theoretical & Environmental Considerations

Q. What theoretical frameworks guide its application in drug discovery?

Link to quinoline-based pharmacophores (e.g., antimalarial chloroquine) and enzyme inhibition models (e.g., kinase ATP-binding pockets). Use QSAR to correlate substituent effects with bioactivity .

Q. What are the environmental implications of its synthesis byproducts?

Analyze AlCl₃ waste streams via ICP-MS for aluminum contamination. Propose green chemistry alternatives (e.g., ionic liquid catalysts) to reduce hazardous byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.